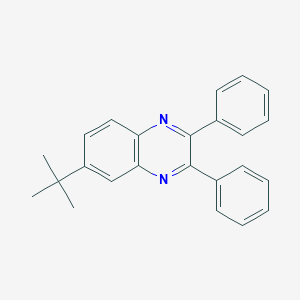

6-Tert-butyl-2,3-diphenylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H22N2 |

|---|---|

Molecular Weight |

338.4g/mol |

IUPAC Name |

6-tert-butyl-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C24H22N2/c1-24(2,3)19-14-15-20-21(16-19)26-23(18-12-8-5-9-13-18)22(25-20)17-10-6-4-7-11-17/h4-16H,1-3H3 |

InChI Key |

AHTDKRMXFZHUSQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

DFT calculations of HOMO-LUMO energy levels for quinoxaline derivatives

Technical Guide: DFT-Based Electronic Profiling of Quinoxaline Derivatives

Executive Summary

Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in both medicinal chemistry—specifically as kinase inhibitors and DNA-intercalating agents—and materials science, where they serve as electron-deficient building blocks for organic photovoltaics (OPVs).

For researchers in these fields, the HOMO-LUMO energy gap (

Critical Insight: While B3LYP is the standard for ground-state geometries, this guide advocates for Range-Separated Hybrid Functionals (e.g., CAM-B3LYP,

Theoretical Framework: The FMO Paradigm

The Frontier Molecular Orbital (FMO) theory posits that the interaction between pharmacophores or optoelectronic materials is dominated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO (

): Represents the ability to donate an electron (Ionization Potential approximation). High HOMO implies a good nucleophile/hole transporter. -

LUMO (

): Represents the ability to accept an electron (Electron Affinity approximation). Low LUMO implies a good electrophile/electron transporter. -

The Gap (

):-

Narrow Gap: "Soft" molecule, highly polarizable, high chemical reactivity, red-shifted absorption.

-

Wide Gap: "Hard" molecule, kinetically stable, low reactivity, blue-shifted absorption.

-

Computational Methodology

To ensure publication-quality data (E-E-A-T), we must move beyond default settings. The presence of the pyrazine ring's nitrogen atoms requires careful treatment of diffuse functions and dispersion forces.

3.1. Selection of Functionals & Basis Sets[2][3]

| Parameter | Recommendation | Scientific Rationale |

| Geometry Optimization | B3LYP or PBE0 | B3LYP remains the gold standard for ground-state organic geometries, providing excellent bond length accuracy for C-N heterocycles. |

| Electronic Properties (FMO) | Quinoxalines often exhibit Intramolecular Charge Transfer (ICT). Standard B3LYP underestimates band gaps in CT systems. Range-separated functionals correct this asymptotic behavior. | |

| Basis Set | 6-311++G(d,p) | The ++ (diffuse functions) are critical for describing the lone pairs on the quinoxaline nitrogens and the tail of the wavefunction in excited states. |

| Solvation Model | IEFPCM or SMD | Gas-phase calculations are irrelevant for drugs. Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water ( |

3.2. The Computational Pipeline (Visualization)

The following diagram illustrates the validated workflow for extracting reliable energy levels.

Figure 1: Validated computational workflow for quinoxaline derivatives. Note the separation of geometry optimization (B3LYP) and final energy calculation (CAM-B3LYP) for maximum accuracy.

Step-by-Step Experimental Protocol

Step 1: Geometry Optimization

Objective: Locate the global minimum on the Potential Energy Surface (PES). Protocol:

-

Construct the quinoxaline derivative in a visualizer (e.g., GaussView, Avogadro).

-

Perform a conformer search if flexible side chains (e.g., alkyl chains) are present.

-

Input Route Section (Gaussian example):

opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

-

Note: The freq keyword is mandatory to verify the stationary point.

-

Step 2: Verification (The "Self-Validating" Step)

Objective: Ensure the structure is a true minimum, not a transition state. Protocol:

-

Check the output file for "NImag".

-

Requirement: NImag must be 0.

-

If NImag > 0 (negative frequencies exist), the structure is a transition state. Displace the geometry along the imaginary normal mode and re-optimize.

Step 3: Single Point Energy & Orbital Analysis

Objective: accurate energy calculation. Protocol:

-

Take the optimized geometry (Check point file).[4]

-

Run a Single Point Energy (SPE) calculation using a higher-level functional if dealing with charge transfer (e.g., push-pull quinoxalines).

-

Input Route:

sp cam-b3lyp/6-311++g(d,p) pop=full scrf=(solvent=water)

-

Extract HOMO and LUMO eigenvalues (in Hartree) from the output.

Data Interpretation & Global Reactivity Descriptors

Raw orbital energies (Hartrees) must be converted to eV (

The following descriptors are standard for correlating DFT data with biological activity (e.g., antimicrobial potency) or corrosion inhibition efficiency.

| Descriptor | Symbol | Formula | Physical Interpretation |

| Energy Gap | Kinetic stability. Lower gap = higher reactivity. | ||

| Chemical Hardness | Resistance to charge transfer. Hard molecules are less reactive. | ||

| Chemical Softness | Measure of polarizability. Soft molecules bind better to receptors/metals. | ||

| Electronegativity | Power to attract electrons. | ||

| Electrophilicity Index | Propensity to accept electrons. Critical for Michael acceptors. |

Visualizing Reactivity Logic

Figure 2: Correlation between Energy Gap and Application Utility. Small gaps favor bio-interactions; large gaps favor stability in specific optoelectronic layers.

Case Study Application: EGFR Inhibition

In the context of anticancer research (e.g., Gefitinib analogs), quinoxaline derivatives often act as ATP-competitive inhibitors.

-

Mechanism: The quinoxaline nitrogen lone pairs form hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).

-

DFT Correlation: A study on quinazoline/quinoxaline inhibitors demonstrated that molecules with a higher Softness (

) and lower Chemical Potential (

Recommendation: When screening a library of quinoxalines, filter for candidates where the LUMO is localized on the pyrazine ring, as this facilitates nucleophilic attack or specific binding interactions.

References

-

Obot, I. B., et al. (2013). "Density Functional Theory (DFT) as a Powerful Tool for Designing New Organic Corrosion Inhibitors." Corrosion Science.

-

Mishra, A., et al. (2021). "Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478." arXiv.

-

Hadigheh Rezvan, V., et al. (2024). "Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis." Results in Chemistry.

-

Parr, R. G., & Pearson, R. G. (1983).[5] "Absolute hardness: companion parameter to absolute electronegativity." Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]

- 3. arxiv.org [arxiv.org]

- 4. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Tert-butyl-2,3-diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-tert-butyl-2,3-diphenylquinoxaline, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the subject matter.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives form a pivotal class of nitrogen-containing heterocyclic compounds, characterized by a fused benzene and pyrazine ring system.[1] This core structure is prevalent in a variety of biologically active molecules, including antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various tumors.[2][3] The versatility of the quinoxaline scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bulky tert-butyl group at the 6-position and phenyl rings at the 2- and 3-positions, as in 6-tert-butyl-2,3-diphenylquinoxaline, is a strategic chemical modification aimed at enhancing specific biological interactions and improving pharmacokinetic profiles. These modifications have led to the investigation of quinoxaline derivatives as potential anticancer, antiviral, and antimicrobial agents.[4][5]

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 6-tert-butyl-2,3-diphenylquinoxaline typically follows a well-established condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound. This approach offers high yields and a straightforward purification process.

Synthetic Pathway

The logical and most common route for the synthesis of the target compound is the condensation of 4-tert-butyl-benzene-1,2-diamine with benzil (1,2-diphenylethane-1,2-dione).

Experimental Protocol: Synthesis

This protocol describes a conventional and reliable method for the synthesis of 6-tert-butyl-2,3-diphenylquinoxaline.

Materials:

-

4-tert-butyl-benzene-1,2-diamine

-

Benzil

-

Ethanol (or glacial acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Beakers, Buchner funnel, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-tert-butyl-benzene-1,2-diamine and benzil in a minimal volume of warm ethanol or glacial acetic acid.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for a period of 1 to 2 hours, monitoring the progress of the reaction by TLC.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling. If precipitation is slow, a small amount of water can be added to induce crystallization.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pale yellow to white crystals.

Growing Single Crystals for X-ray Diffraction

The acquisition of high-quality single crystals is paramount for successful X-ray crystallographic analysis. The following is a proven method for growing single crystals of quinoxaline derivatives.

Protocol: Slow Evaporation Method

-

Prepare a saturated solution of the purified 6-tert-butyl-2,3-diphenylquinoxaline in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poorer solvent like hexane).

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of the compound should form.

Crystal Structure Analysis: Unveiling the Molecular Architecture

Note: As of the last update, a specific CCDC deposition for 6-tert-butyl-2,3-diphenylquinoxaline is not publicly available. Therefore, the following analysis is based on the crystal structure of the closely related parent compound, 2,3-diphenylquinoxaline (CCDC: 265060) , to illustrate the principles and expected structural features. The presence of the tert-butyl group at the 6-position is expected to influence the crystal packing but not significantly alter the core intramolecular geometry.

Crystallographic Data Collection and Refinement

The determination of a crystal structure begins with the diffraction of X-rays by a single crystal. The resulting diffraction pattern is then used to solve and refine the molecular structure.

Molecular Geometry of the Quinoxaline Core

The crystal structure of 2,3-diphenylquinoxaline reveals a nearly planar quinoxaline ring system. However, steric hindrance between the adjacent phenyl rings at the 2- and 3-positions causes them to be twisted out of the plane of the quinoxaline core. This out-of-plane twist is a characteristic feature of 2,3-diarylquinoxalines.

| Parameter | Value for 2,3-diphenylquinoxaline | Expected Influence of 6-tert-butyl group |

| Crystal System | Monoclinic | May influence the crystal system and space group |

| Space Group | P2₁/n | May influence the crystal system and space group |

| Torsion Angle (Quin-Ph1) | 36.88(5)° | Minor changes expected |

| Torsion Angle (Quin-Ph2) | 53.32(4)° | Minor changes expected |

| Quinoxaline Ring Planarity | Nearly planar | Expected to remain nearly planar |

Data for 2,3-diphenylquinoxaline sourced from CCDC 265060.

The introduction of the bulky tert-butyl group at the 6-position is not expected to significantly alter the torsion angles of the phenyl rings, as it is located on the benzo- part of the quinoxaline ring, away from the sterically crowded region of the phenyl substituents.

Supramolecular Assembly and Crystal Packing

In the solid state, molecules of 2,3-diphenylquinoxaline are organized in a herringbone packing motif. This arrangement is driven by weak intermolecular interactions, such as C-H···N and π-π stacking interactions. The tert-butyl group in 6-tert-butyl-2,3-diphenylquinoxaline is likely to disrupt this herringbone packing to some extent, potentially leading to a less dense crystal packing and influencing the overall supramolecular architecture. The bulky nature of the tert-butyl group may introduce voids within the crystal lattice or lead to different packing motifs.

Relevance in Drug Development and Materials Science

The structural insights gained from crystallographic analysis are crucial for understanding the structure-activity relationship (SAR) of 6-tert-butyl-2,3-diphenylquinoxaline and its analogs.

Anticancer and Antiviral Potential

Quinoxaline derivatives have been identified as promising candidates for the development of novel therapeutic agents.[4][5] For instance, some derivatives have been shown to act as tubulin polymerization inhibitors, a validated target in cancer chemotherapy.[4] The specific three-dimensional arrangement of the phenyl rings and the electronic properties of the quinoxaline core, which can be modulated by substituents like the tert-butyl group, are critical for their binding affinity to biological targets.

Application in Organic Electronics

The π-conjugated system of the quinoxaline core, extended by the two phenyl rings, imparts interesting photophysical properties to these molecules. This makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. The tert-butyl group can enhance the solubility and processability of these materials, which is a key consideration for their incorporation into devices.

Conclusion and Future Directions

The synthesis and structural analysis of 6-tert-butyl-2,3-diphenylquinoxaline provide a foundation for its further exploration in medicinal chemistry and materials science. While the specific crystal structure of this derivative is not yet in the public domain, the analysis of the parent 2,3-diphenylquinoxaline offers valuable insights into its expected molecular geometry and packing. Future work should focus on obtaining the single crystal X-ray structure of the title compound to precisely determine the influence of the tert-butyl group on its solid-state architecture. This will enable more accurate computational modeling and a deeper understanding of its structure-property relationships, ultimately accelerating its development for various applications.

References

-

Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

-

A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology. Available at: [Link]

-

Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org. Available at: [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthetic pathway to prepare 2,3-diphenylquinoxaline derivatives (6)... - ResearchGate. ResearchGate. Available at: [Link]

-

2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem. PubChem. Available at: [Link]

-

BIOLOGICALLY ACTIVE DIAZINES: SYNTHESIS, CHARACTER. IZATION AND ANTIMICROBIAL ACTIVITY OF SOME 2, 3. DIPHENYLQUINOXALINE DERIVATIVES. International Journal of Drug Development and Research. Available at: [Link]

-

Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. IOSR Journal of Applied Chemistry. Available at: [Link]

-

2,3 - Diphenyl Quinoxaline (Synthesis) | PDF | Chemical Reactions - Scribd. Scribd. Available at: [Link]

-

Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) - Slideshare. Slideshare. Available at: [Link]

-

(PDF) 2,3-Diphenylquinoxaline - ResearchGate. ResearchGate. Available at: [Link]

-

Crystal data of the ligand 2,3 diphenyl quinoxaline | Download Table - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2,3-Dimethyl-6,7-diphenylquinoxaline | C22H18N2 | CID 163197223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Diphenylquinoxaline-6-carboxylic acid | C21H14N2O2 | CID 629852 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electrochemical Characterization and Cyclic Voltammetry of Quinoxaline Compounds

An In-depth Technical Guide

Introduction: The Electrochemical Significance of Quinoxaline Scaffolds

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Derivatives of this core structure exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5][6] The therapeutic potential of these molecules is intrinsically linked to their electronic properties and, specifically, their ability to participate in redox reactions. The pyrazine ring, with its two nitrogen atoms, imparts a high electron affinity to the system, making it an excellent electron acceptor.[7]

The study of the electrochemical behavior of quinoxalines is therefore not merely an academic exercise; it provides profound insights into their mechanism of action and potential applications. A strong correlation has been established between the reduction potential of certain quinoxaline derivatives and their biological efficacy.[5][6] For instance, the bioreduction of quinoxaline 1,4-di-N-oxides under hypoxic conditions, a characteristic of solid tumors, is a critical activation step that generates radical species capable of inducing DNA damage.[8] Furthermore, the reversible and stable redox behavior of quinoxalines has positioned them as highly promising candidates for next-generation energy storage systems, such as aqueous organic redox flow batteries (AORFBs).[2][9][10]

Cyclic Voltammetry (CV) stands as the premier electrochemical technique for probing the redox landscape of these molecules. It is a powerful, versatile, and non-destructive method that provides a wealth of information regarding reduction and oxidation potentials, the stability of redox species, and the kinetics of electron transfer reactions.[11][12][13] This guide offers a comprehensive exploration of the electrochemical characterization of quinoxaline compounds, with a focus on the practical application and theoretical interpretation of cyclic voltammetry for researchers, scientists, and drug development professionals.

Pillar 1: The Principles of Cyclic Voltammetry

Cyclic voltammetry is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured.[13] The experiment is conducted in an electrochemical cell containing the analyte solution and a three-electrode system.

-

Working Electrode (WE): An inert material (e.g., Glassy Carbon, Platinum) where the redox reaction of the quinoxaline compound occurs. Its potential is controlled by the potentiostat.

-

Reference Electrode (RE): Maintains a constant, stable potential (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)) against which the potential of the WE is measured.[14]

-

Counter (or Auxiliary) Electrode (CE): A conductor (e.g., Platinum wire) that passes the current required to balance the reaction occurring at the WE, thus completing the electrical circuit.[11]

The output of a CV experiment is a voltammogram, a plot of current (response) versus applied potential (stimulus).

A typical voltammogram for a reversible reduction process reveals key parameters:

-

Cathodic Peak Potential (Epc): The potential at which the reduction rate is maximal.

-

Anodic Peak Potential (Epa): The potential at which the oxidation rate of the reduced product is maximal on the reverse scan.

-

Cathodic Peak Current (ipc): The maximum current measured during the reduction scan.

-

Formal Redox Potential (E°'): Estimated as the average of the peak potentials (E°' ≈ E1/2 = (Epa + Epc)/2). This value is characteristic of the analyte under specific experimental conditions.[11]

Pillar 2: The Redox Personality of Quinoxalines

The electrochemical behavior of quinoxalines is primarily dictated by the electron-deficient pyrazine ring, which is the main electroactive center.[5][15]

Core Redox Mechanism

Quinoxaline and its derivatives typically undergo a two-electron reduction.[9][16] This process can occur in a single step or sequentially via two one-electron transfers. In the latter case, a relatively stable radical anion, known as a semiquinone, is formed as an intermediate.[15][17] The stability of this radical is highly dependent on the solvent, pH, and the molecular structure.

The Decisive Role of pH

In aqueous media, the redox potential of quinoxalines is profoundly dependent on pH.[1][9] As the pH increases, the redox potential typically shifts to more negative values, indicating that protons are consumed during the reduction process.[9][15] This pH dependence is a critical consideration for applications in biological systems or aqueous batteries. For example, quinoxaline itself shows a redox potential of +0.28 V (vs. Ag/AgCl) at pH 0, which shifts significantly to -0.91 V at pH 7.[9]

The Influence of Molecular Structure

The redox potential of the quinoxaline core can be finely tuned by introducing substituents. This is a cornerstone of rational drug design and materials engineering.

-

Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or amino (-NH2) groups increase the electron density on the pyrazine ring. This makes the molecule harder to reduce, shifting the reduction potential to more negative values.[4]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density, making the molecule easier to reduce and shifting the potential to more positive values.

-

N-Oxides: The presence of N-oxide functionalities, common in anticancer quinoxalines, introduces a highly reducible center. The first reduction event is often the reversible formation of a radical anion on the N-oxide moiety.[8] This reductive activation is key to their biological mechanism under low-oxygen (hypoxic) conditions.[8]

The following table summarizes the redox potentials for several quinoxaline derivatives, illustrating the impact of substitution.

| Compound | Substituent(s) | E°' / E_red (V) | Reference Electrode | Conditions | Source |

| Quinoxaline | None | -0.91 | Ag/AgCl | pH 7 (1 M NaCl) | [9] |

| Quinoxaline | None | -0.79 | Ag/AgCl | pH 14 (1 M NaOH) | [9] |

| Quinoxalin-2(H)-one (QO) | =O at C2 | +0.123 (calculated) | SHE | Aqueous | [4] |

| 3-methyl-QO (MQO) | =O at C2, -CH3 at C3 | +0.015 (calculated) | SHE | Aqueous | [4] |

| 3-amino-QO (AQO) | =O at C2, -NH2 at C3 | -0.254 (calculated) | SHE | Aqueous | [4] |

Pillar 3: A Self-Validating Experimental Protocol for Cyclic Voltammetry

This section provides a detailed, step-by-step methodology for conducting a reliable CV experiment on a novel quinoxaline compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Detailed Step-by-Step Methodology

1. Solution and Cell Preparation

-

Protocol:

-

Prepare a stock solution of the quinoxaline derivative (typically 1-5 mM) in the chosen solvent.

-

Prepare the electrolyte solution by dissolving a high-purity supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6, for organic solvents; or a buffer/salt like 1 M KCl for aqueous solutions) in the solvent.[2][18]

-

Polish the working electrode (e.g., glassy carbon) to a mirror finish using alumina slurry on a polishing pad, rinse thoroughly with solvent, and dry.

-

Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface to minimize uncompensated resistance (IR drop).[14]

-

-

Expertise & Causality: The supporting electrolyte is crucial; it ensures the solution is conductive and that the analyte migrates to the electrode primarily via diffusion, not electrostatic attraction (migration).[11][19] Polishing the electrode provides a clean, reproducible surface for electron transfer.

2. De-aeration

-

Protocol:

-

Add the electrolyte solution (without the analyte) to the cell.

-

Purge the solution by bubbling a high-purity inert gas (Nitrogen or Argon) through it for at least 5-10 minutes.[2]

-

Maintain a blanket of the inert gas over the solution for the duration of the experiment.

-

-

Expertise & Causality: Dissolved oxygen is easily reduced in two steps, producing signals that can overlap with and obscure the voltammogram of the target quinoxaline compound. This step is non-negotiable for accurate analysis.

3. Background Scan (Blank Voltammogram)

-

Protocol:

-

With only the electrolyte solution in the cell, run a cyclic voltammogram over a wide potential range.

-

-

Trustworthiness: This is a self-validating step. The resulting voltammogram defines the usable potential window of your solvent-electrolyte system and establishes the background (non-Faradaic) current. Any peaks observed here are due to impurities. The experiment should not proceed until a flat, featureless background is obtained.

4. Analyte Characterization

-

Protocol:

5. Scan Rate Dependence Study

-

Protocol:

-

Record a series of voltammograms at different scan rates (ν), for example: 25, 50, 100, 200, 400 mV/s.[15]

-

-

Expertise & Causality: This study is essential for mechanistic diagnosis.

-

Process Type: For a simple, diffusion-controlled process, the peak current (ip) will be directly proportional to the square root of the scan rate (ν^1/2). A linear plot of ip vs. ν^1/2 confirms this behavior.[15]

-

Reversibility: In a perfectly reversible system, the peak potentials (Epc and Epa) do not change with the scan rate. In quasi-reversible or irreversible systems, the peak separation (ΔEp) increases as the scan rate increases.[15]

-

Data Interpretation and Validation

The collected data allows for a thorough characterization of the quinoxaline's redox properties.

-

Thermodynamics: The formal potential (E1/2) provides a direct measure of the thermodynamic tendency of the compound to be reduced or oxidized.

-

Kinetics and Reversibility:

-

Peak Separation (ΔEp): For a fast, reversible n-electron transfer, ΔEp ≈ 59/n mV at room temperature. A significantly larger value indicates quasi-reversible or irreversible kinetics.[15]

-

Peak Current Ratio (ipa/ipc): For a reversible process where the product is stable, this ratio should be close to 1. A ratio less than 1 suggests the reduced species is unstable and undergoes a follow-up chemical reaction.

-

Conclusion: Bridging Electrochemistry and Application

The electrochemical characterization of quinoxaline compounds via cyclic voltammetry is an indispensable tool for the modern researcher. It provides a direct window into the electronic heart of these molecules, revealing properties that govern their function. For the drug development professional, understanding the reduction potential can guide the synthesis of more potent hypoxic-selective anticancer agents or antimicrobials.[6][8] For the materials scientist, this characterization is the first step in designing stable, high-performance organic molecules for advanced energy storage applications.[2][9] By following rigorous, self-validating protocols and understanding the deep causality between experimental choices and data outcomes, researchers can unlock the full potential of the versatile quinoxaline scaffold.

References

- Quinoxaline redox species with two-electron reaction for aqueous organic redox flow batteries. SPIE Digital Library.

- Electrochemical Behavior of Quinoxaline in Aqueous Electrolytes. ResearchGate.

- Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous. Journal of Chemical and Pharmaceutical Research.

- Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. Benchchem.

- Eco-friendly preparation and testing of electroactive quinoxalines. Arabian Journal of Chemistry.

- Analytical & Bioanalytical Electrochemistry. Analytical & Bioanalytical Electrochemistry.

- Quinoxaline based bio-active mixed ligand transition metal complexes: Synthesis, characterization, electrochemical, antimicrobial, DNA binding, cleavage, antioxidant and molecular docking studies. PubMed.

- Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries. PMC.

- Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use. PMC.

- Survey of the electrochemical behavior of chlorinated pyrazines, quinoxalines, and pyridazines at carbon and mercury cathodes. ScienceDirect.

- Voltammetry study of quinoxaline in aqueous electrolytes. ResearchGate.

- Experimental and Theoretical Study on the Inhibition Performances of Quinoxaline and Its Derivatives for the Corrosion of Mild Steel in Hydrochloric Acid. ACS Publications.

-

A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

-

Voltammetric Study of Some 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives with Anti-Tumor Activities. PMC. Available at: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

-

Cyclic voltammetry of 5 mM solutions of quinoxalines 6, 16–20 dissolved... ResearchGate. Available at: [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur. Available at: [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. University of Duisburg-Essen. Available at: [Link]

-

What is CV? A comprehensive guide to Cyclic Voltammetry. BioLogic. Available at: [Link]

-

The Chemistry and Applications of the Quinoxaline Compounds. ResearchGate. Available at: [Link]

-

Electrochemical Reduction of Quinoxaline Derivatives – in situ EPR/UV-VIS-NIR Spectroelectrochemical Study. ResearchGate. Available at: [Link]

-

Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. abechem.com [abechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Voltammetric Study of Some 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives with Anti-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iitk.ac.in [iitk.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biologic.net [biologic.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. uni-due.de [uni-due.de]

Solubility Profile and Characterization of 6-Tert-butyl-2,3-diphenylquinoxaline

Executive Summary

6-Tert-butyl-2,3-diphenylquinoxaline (CAS: 342045-53-8) represents a critical class of functionalized quinoxaline derivatives used extensively in organic electronics (OLEDs), fluorescence sensing, and pharmaceutical intermediates.[1][2] Its solubility profile is a defining parameter for its utility; unlike the parent 2,3-diphenylquinoxaline, the introduction of a bulky tert-butyl group at the 6-position significantly disrupts planar

This technical guide provides a comprehensive analysis of its solubility characteristics, thermodynamic behavior, and experimental protocols for precise determination.

Physicochemical Characterization

Understanding the solubility of this compound requires a foundational analysis of its molecular properties. The tert-butyl group acts as a "solubilizing anchor," increasing lipophilicity and entropy of mixing.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (~338.45 g/mol ) allows for reasonable dissolution kinetics. | |

| Structure | Quinoxaline core fused with 2 phenyl rings + 1 tert-butyl group.[1][3][4] | Highly conjugated system; generally lipophilic. |

| Melting Point | ~98 °C [1] | Relatively low for a tri-aryl system (vs. ~126°C for parent compound), indicating weaker crystal lattice energy and higher potential solubility. |

| LogP (Predicted) | ~5.5 - 6.0 | Strongly hydrophobic; negligible water solubility. |

| Electronic Character | Electron-deficient core (Pyrazine ring). | Susceptible to dipole-dipole interactions in polar aprotic solvents. |

Solubility Profile

The solubility of 6-Tert-butyl-2,3-diphenylquinoxaline is governed by the "Like Dissolves Like" principle, modified by the steric hindrance of the tert-butyl group.

Solvent Compatibility Matrix

The following profile categorizes solvents based on their interaction capability with the solute's conjugated

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Chloroform ( | Excellent (>50 mg/mL) | Strong dispersion forces and favorable dipole interactions match the polarizable aromatic core. Ideal for device fabrication. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Very Good | |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone | Good to Moderate | Good solubility due to dipole interactions, though less stable than in chlorinated solvents over long periods (potential for slow precipitation). |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low / Poor (<5 mg/mL) | High polarity and H-bonding network of solvent excludes the hydrophobic solute. Ideal for recrystallization. |

| Aliphatic Hydrocarbons | Hexane, Pentane | Low | While the tert-butyl group adds aliphatic character, the large aromatic core dominates, leading to poor solubility at room temperature. |

| Aqueous | Water, PBS Buffers | Insoluble | Hydrophobic effect dominates; energetically unfavorable cavity formation in water structure. |

The "Tert-Butyl Effect"

In comparative studies with 2,3-diphenylquinoxaline, the 6-tert-butyl derivative exhibits a 2-5x increase in solubility in non-polar solvents (e.g., Toluene).

-

Mechanism: The bulky alkyl group creates steric bulk perpendicular to the aromatic plane.

-

Result: This prevents the formation of tight, "herringbone" crystal packing common in planar aromatics, reducing the lattice energy (

) required to break the solid state.

Experimental Protocols for Solubility Determination

To generate precise quantitative data (saturation concentration,

Gravimetric Saturation Method (Standard)

Best for: High-solubility solvents (Chloroform, Toluene).

Reagents:

-

6-Tert-butyl-2,3-diphenylquinoxaline (Solid, >98% purity).

-

Target Solvent (HPLC Grade).

Protocol:

-

Preparation: Add excess solid solute to 5 mL of solvent in a sealed scintillation vial. Ensure visible solid remains at the bottom.

-

Equilibration: Agitate at constant temperature (

°C) for 24 hours using a orbital shaker. -

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter (pre-saturated with solvent) into a pre-weighed vessel. -

Evaporation: Evaporate solvent under reduced pressure or nitrogen stream. Dry residue in a vacuum oven at 40°C for 4 hours.

-

Quantification: Weigh the dried residue. Calculate solubility (

) as:

UV-Vis Spectroscopic Method (High Sensitivity)

Best for: Low-solubility solvents (Ethanol, Hexane) or when sample is limited.

Protocol:

-

Calibration: Prepare a stock solution in a good solvent (e.g., DCM) and create a dilution series (0.001 - 0.05 mg/mL). Measure

(typically ~250-350 nm range for quinoxalines). -

Saturation: Prepare saturated solutions in target solvents as per the Gravimetric method (Steps 1-3).

-

Dilution: Dilute the saturated filtrate with the same solvent used for calibration to bring absorbance within the linear range (0.2 - 0.8 AU).

-

Calculation: Determine concentration using the Beer-Lambert Law (

).

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solubility determination method.

Figure 1: Decision matrix for selecting the appropriate solubility determination protocol based on initial visual estimation.

Thermodynamic Modeling

For researchers requiring solubility data at varying temperatures (e.g., for recrystallization optimization), the Van't Hoff equation provides a robust model.

- : Mole fraction solubility.

- : Enthalpy of dissolution.

-

Application: Plot

vs.-

Positive Slope: Dissolution is exothermic (rare for these organics).

-

Negative Slope: Dissolution is endothermic (solubility increases with temperature). This is expected for 6-Tert-butyl-2,3-diphenylquinoxaline in ethanol.

-

Applications & Implications

Purification (Recrystallization)

-

Solvent System: Ethanol or Methanol.

-

Procedure: Dissolve crude 6-Tert-butyl-2,3-diphenylquinoxaline in boiling ethanol. The compound is soluble at reflux (78°C) but crystallizes upon cooling to room temperature due to the steep solubility-temperature gradient in polar protic solvents.

-

Yield: Typically high (>85%) due to the significant solubility difference between hot and cold states [2].

Organic Electronics (OLEDs)[5]

-

Processing Solvent: Toluene or Chlorobenzene.

-

Rationale: These solvents possess high boiling points and excellent solubility for the quinoxaline derivative, allowing for the formation of uniform, defect-free thin films during spin-coating. The tert-butyl group prevents aggregation during solvent evaporation, reducing quenching of fluorescence [3].

References

-

LookChem & Chemical Sources. (n.d.). Physicochemical properties of 6-tert-butyl-2,3-diphenylquinoxaline (CAS 342045-53-8).[1][2] Retrieved from

-

Hinsberg, O. (1887). Ueber die Einwirkung der Orthodiamine auf Alloxan und verwandte Stoffe. Chemische Berichte, 20, 3257.[3][4] (Foundational synthesis of quinoxaline derivatives).

-

Ambeed. (2024). Safety Data Sheet and Solubility Classifications for Quinoxaline Derivatives. Retrieved from

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

Sources

Topic: The Dual-Role Modulation: Unpacking the Impact of Tert-Butyl Substitution on Quinoxaline Electronic Properties

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry and organic electronics, prized for its inherent electronic and photophysical properties.[1][2][3] Functionalization of this core is a key strategy for fine-tuning its behavior for specific applications. Among the vast array of possible substituents, the tert-butyl group holds a unique position due to its profound and often competing electronic and steric effects.[4] This guide provides a detailed examination of how tert-butyl substitution modulates the electronic landscape of the quinoxaline ring system. We will dissect the interplay between its electron-donating nature and its significant steric bulk, offering field-proven insights into the resulting changes in molecular orbital energies, electrochemical behavior, and photophysical characteristics. This analysis is grounded in established experimental protocols and computational methods, providing researchers with a predictive framework for the rational design of novel quinoxaline-based compounds.

The Tert-Butyl Group: A Substituent of Competing Influences

To comprehend the impact on the quinoxaline core, one must first appreciate the dual nature of the tert-butyl [-C(CH₃)₃] group. Unlike simpler alkyl groups, its influence is a delicate balance of electronic donation and profound steric hindrance.

Electronic Effects: Inductive Donation and Hyperconjugation

The tert-butyl group is a weak electron-donating group (EDG). This donation occurs through two primary mechanisms:

-

Inductive Effect (+I): The sp³ hybridized carbon atoms of the tert-butyl group are less electronegative than the sp² hybridized carbons of the quinoxaline ring. This difference leads to a net push of electron density through the sigma bond network into the aromatic system.[5][6]

-

Hyperconjugation: Although it lacks alpha-hydrogens for traditional hyperconjugation, C-C hyperconjugation can occur, where the electrons in the C-C sigma bonds of the tert-butyl group overlap with the π-system of the quinoxaline ring.[6] This effect, while generally weaker than C-H hyperconjugation, further contributes to an increase in electron density within the ring.

These electron-donating properties classify the tert-butyl group as an ortho, para-director in electrophilic aromatic substitution reactions, though its steric bulk heavily favors para substitution.[5][6]

Steric Effects: The Dominant Factor

The most defining characteristic of the tert-butyl group is its immense steric bulk.[4] The three methyl groups create a large, umbrella-like shield around the point of attachment. This has several critical consequences:

-

Steric Hindrance: It can physically block or slow down reactions at adjacent positions on the quinoxaline ring.[4]

-

Conformational Locking: It restricts the rotation of bonds and can lock the molecule into a specific conformation.

-

Inhibition of Intermolecular Interactions: The bulky group can prevent the close packing of molecules (π-π stacking), which is crucial in the context of organic electronics as it enhances solubility and can reduce aggregation-caused quenching of excitons.[7]

The following diagram illustrates the dual nature of the tert-butyl group's influence.

Caption: The dual impact of the tert-butyl substituent.

Modulation of Frontier Molecular Orbitals (FMOs)

The electronic effects of the tert-butyl group directly influence the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoxaline system.

As an electron-donating group, the tert-butyl substituent introduces electron density into the π-system. This increased electron density destabilizes the occupied molecular orbitals. Consequently:

-

The HOMO energy level is raised (becomes less negative). A higher HOMO level indicates that the molecule is more easily oxidized.

-

The LUMO energy level is also raised. The insertion of tert-butyl groups has been shown to raise the LUMO level in related N-heterocyclic aromatic systems, an effect attributed to hyperconjugation and electrostatic destabilization.[8]

The net effect on the HOMO-LUMO energy gap (E_g) is often subtle and depends on the relative magnitude of the shift in each orbital. Typically, the change in the HOMO level is more pronounced. A smaller energy gap generally corresponds to a red-shift (bathochromic shift) in the absorption spectrum.[9]

Caption: Modulation of FMO energy levels by tert-butyl substitution.

Impact on Physicochemical Properties

The changes in the electronic structure manifest as measurable alterations in the electrochemical and photophysical properties of the quinoxaline derivatives.

Electrochemical Properties

Cyclic voltammetry (CV) is used to probe the redox behavior of molecules. As predicted by the FMO analysis:

-

Oxidation Potential: The raising of the HOMO level makes the molecule easier to oxidize. This is observed in CV as a decrease in the oxidation potential (a shift to less positive values).

-

Reduction Potential: The raising of the LUMO level makes the molecule harder to reduce. This is observed as a more negative reduction potential.[8]

These shifts are critical in the design of materials for organic electronics, where tuning redox potentials is necessary to match energy levels for efficient charge injection and transport.[10][11]

Photophysical Properties

The absorption and emission of light are directly related to the electronic transitions between molecular orbitals.

-

Absorption (UV-Vis): The primary absorption bands in quinoxalines are typically due to π-π* transitions.[12] The introduction of an electron-donating tert-butyl group often leads to a slight bathochromic (red) shift in the maximum absorption wavelength (λ_max) due to the altered HOMO-LUMO gap.[8]

-

Emission (Fluorescence): The emission properties can be more complex. While the electronic effect might suggest a red-shift, the steric influence of the tert-butyl group can be dominant. By preventing intermolecular π-π stacking, it can reduce aggregation-caused quenching, leading to higher fluorescence quantum yields in the solid state or in concentrated solutions.[7]

Data Summary: Expected Effects of Tert-Butyl Substitution

| Property | Parameter | Expected Change | Rationale |

| Electronic Structure | HOMO Energy Level | Increase (Less Negative) | Electron-donating (+I, Hyperconjugation) effect destabilizes the HOMO.[8] |

| LUMO Energy Level | Increase (Less Negative) | Hyperconjugation and electrostatic effects raise the energy of the LUMO.[8] | |

| HOMO-LUMO Gap (E_g) | Typically a small decrease | The shift in HOMO is often larger than the shift in LUMO. | |

| Electrochemistry | Oxidation Potential (E_ox) | Decrease (Easier to Oxidize) | A higher HOMO energy level requires less energy to remove an electron. |

| Reduction Potential (E_red) | Becomes More Negative (Harder to Reduce) | A higher LUMO energy level makes electron acceptance less favorable.[8] | |

| Photophysics | Absorption (λ_max) | Bathochromic Shift (Red-Shift) | A smaller energy gap corresponds to lower energy absorption.[8] |

| Fluorescence Quantum Yield | Often Increases | Steric hindrance reduces aggregation and non-radiative decay pathways.[7] | |

| Physical Properties | Solubility | Increases | The bulky, non-polar group disrupts crystal packing, improving solubility in organic solvents.[7] |

Applications in Research and Development

The predictable modulation of electronic and physical properties by tert-butyl groups is strategically exploited in several fields.

-

Drug Development: In medicinal chemistry, the quinoxaline core is found in numerous pharmacologically active agents.[1][13] A tert-butyl group can be introduced to act as a "metabolic shield." Its steric bulk can block access to a metabolically labile site on the drug molecule, preventing enzymatic degradation and thereby increasing the drug's in vivo half-life and bioavailability.[5]

-

Organic Electronics: Quinoxaline derivatives are excellent electron-transporting materials (ETMs) for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).[10][11][14] The primary challenge is often poor solubility and aggregation in the solid state, which hinders device fabrication and performance. Introducing tert-butyl groups is a proven strategy to enhance solubility and create smooth, uniform thin films by disrupting intermolecular forces.[7]

Experimental Protocols

The characterization of tert-butyl substituted quinoxalines relies on a standardized workflow encompassing synthesis, purification, and analysis.

Caption: Standard experimental workflow for characterization.

Protocol: Synthesis of a 6-tert-Butyl-2,3-diphenylquinoxaline

This protocol describes a general acid-catalyzed condensation reaction, a common method for quinoxaline synthesis.[13]

-

Reactant Preparation: In a round-bottom flask, dissolve 4-tert-butyl-1,2-phenylenediamine (1.0 eq) in ethanol or acetic acid (approx. 0.2 M concentration).

-

Addition: To the stirred solution, add benzil (1.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 80-120 °C, depending on the solvent) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding water.

-

Purification: The crude solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Cyclic Voltammetry (CV)

This protocol outlines the measurement of redox potentials.

-

Solution Preparation: Prepare a ~1 mM solution of the purified tert-butyl quinoxaline derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).

-

Degassing: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

-

Measurement: Scan the potential anodically (for oxidation) and cathodically (for reduction). Record the resulting voltammogram.

-

Calibration: After the measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record the voltammogram again to calibrate the potential axis.

-

Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. Use these values to estimate the HOMO and LUMO energy levels using established empirical formulas (e.g., E_HOMO = -[E_ox^onset + 4.8] eV).[15]

Protocol: Density Functional Theory (DFT) Calculations

This protocol describes a typical computational approach to determine FMO energies.[16]

-

Structure Optimization: Build the molecular structure of the tert-butyl quinoxaline derivative in a computational chemistry software package. Perform a geometry optimization in the ground state using a suitable level of theory, commonly the B3LYP functional with a 6-311G basis set.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Orbital Energy Calculation: From the output of the optimized structure, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Visualization: Visualize the electron density distributions of the HOMO and LUMO to understand their spatial characteristics and the contribution of the tert-butyl group and quinoxaline core.

Conclusion

The tert-butyl group is far more than a simple bulky substituent; it is a powerful modulating agent for the quinoxaline core. Its electron-donating electronic effects predictably raise the HOMO and LUMO energy levels, thereby tuning the material's redox properties for applications in organic electronics. Simultaneously, its significant steric profile can be leveraged to enhance solubility and inhibit aggregation-based quenching, improving material processability and photophysical performance. For drug development professionals, this same steric bulk provides a valuable tool for metabolic shielding. A thorough understanding of this dual-role modulation is essential for the rational design of next-generation quinoxaline derivatives, enabling precise control over their electronic behavior to meet the demands of advanced applications.

References

- Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. (2022). PubMed.

- Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. (2025).

-

First synthesis of tert-butyl-substituted[1][2]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. (2025). ResearchGate.

- The Chemistry and Applications of the Quinoxaline Compounds. (2019). Current Organic Chemistry.

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025).

- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (2025). Benchchem.

- Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. (2021). ACS Omega.

- Synthesis and biological evaluation of functionalized quinoxaline deriv

- Quinoxaline derivatives as attractive electron-transporting m

- Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). Thieme.

- Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous. (N.d.). Journal of Chemical and Pharmaceutical Research.

- Recent advances in the transition-metal-free synthesis of quinoxalines. (N.d.). PMC.

- Electrochemical and spectroelectrochemical properties of building blocks for molecular arrays: reactions of quinoxalino[2,3-b]porphyrins containing metal(II) ions. (2005). The University of Queensland.

- Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. (N.d.). PlumX.

- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI.

- Electrochemical and spectroelectrochemical properties of building blocks for molecular arrays: reactions of quinoxalino[2,3-b]porphyrins containing metal(II) ions. (N.d.). World Scientific Publishing.

- Steric effects. (N.d.). Wikipedia.

- Steric/π-electronic insulation of the carbo-benzene ring: dramatic effects of tert-butyl vs phenyl crowns on geometric, chromophoric, redox and magnetic properties. (N.d.).

- Preparation of high purity substituted quinoxaline. (N.d.).

- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017). Chemistry Stack Exchange.

- Synthesis, Photophysical, Electrochemical and Thermal Studies of Triarylamines based on benzo[g]quinoxalines. (N.d.). Indian Academy of Sciences.

- Quinoxaline derivatives as attractive electron-transporting materials. (2023). Beilstein Journal of Organic Chemistry.

- NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (N.d.).

- Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. (2014).

- Heteropentacyclic quinoxalino[2,3-b]phenoxazines: the synthesis, optoelectronic, and electrochemical properties. (2025).

- Eco-friendly preparation and testing of electroactive quinoxalines. (2025). Arabian Journal of Chemistry.

- Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. (2024).

- (PDF) Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives: hybrid computational (HF and DFT) analysis. (2023).

- Quinoxaline derivatives as attractive electron-transporting m

- Photophysical properties of quinoxaline derivatives and fi lm... (N.d.).

- Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. (N.d.). PMC.

- tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs. (N.d.).

- Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. (2011). The Journal of Physical Chemistry B.

- Synthesis, electrochemical, thermal and photophysical characterization of quinoxaline-based π-extended electroluminescent heterocycles. (N.d.).

- Reaction of 3,5-di-( tert -butyl)- o -benzoquinone with arylamines developing to the formation of a pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system. A deeper insight into the reaction mechanism. (N.d.).

- Multifunctional quinoxaline containing small molecules with multiple electron donating moieties: Solvatochromic and optoelectronic properties. (N.d.). Case Western Reserve University.

- High Performance Near-Infrared Emitters with Methylated Triphenylamine and Thiadiazolo[3,4-g]quinoxaline-Based Fluorophores. (2021). MDPI.

- Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. (N.d.). PMC.

Sources

- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Steric effects - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 15. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]

- 16. PlumX [plu.mx]

UV-Vis absorption and emission spectra of 6-Tert-butyl-2,3-diphenylquinoxaline

An In-Depth Technical Guide to the Photophysical Properties of 6-Tert-butyl-2,3-diphenylquinoxaline

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the UV-Vis absorption and fluorescence emission properties of 6-Tert-butyl-2,3-diphenylquinoxaline. As a molecule of significant interest in materials science and medicinal chemistry, understanding its photophysical behavior is paramount for its application in fields such as organic electronics and drug development.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven methodologies.

Introduction: The Quinoxaline Scaffold

Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, renowned for their thermal stability, high electron affinity, and diverse biological activities.[1][4] The core structure, a fusion of a benzene and a pyrazine ring, serves as a versatile building block for materials with tailored electronic and photophysical properties.[5] The subject of this guide, 6-Tert-butyl-2,3-diphenylquinoxaline, incorporates several key structural features:

-

2,3-Diphenyl Substitution: These bulky aromatic groups enhance the molecule's π-conjugation and influence its solubility and solid-state packing.[6]

-

6-Tert-butyl Group: This alkyl substituent can improve solubility in organic solvents and influence the molecule's electronic properties through inductive effects.

These features make the compound a promising candidate for applications as an electron transport material or an emitter in Organic Light-Emitting Diodes (OLEDs).[5][7] This guide will elucidate the fundamental interactions of this molecule with light through an analysis of its absorption and emission spectra.

Core Photophysical Principles

The interaction of a molecule like 6-Tert-butyl-2,3-diphenylquinoxaline with UV and visible light is governed by the principles of electronic spectroscopy.

-

UV-Vis Absorption: This process involves the absorption of a photon, which promotes an electron from a lower energy molecular orbital (typically a π or n orbital) to a higher energy anti-bonding orbital (π).[8] The quinoxaline moiety features both π-π (associated with the aromatic system) and n-π* (associated with the nitrogen lone pairs) transitions.[5]

-

Fluorescence Emission: Following absorption and rapid vibrational relaxation to the lowest vibrational level of the first excited singlet state (S₁), the molecule can return to the ground state (S₀) by emitting a photon.[8][9] This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.[10]

The surrounding environment, particularly the polarity of the solvent, can significantly influence the energies of the ground and excited states, thereby altering the absorption and emission spectra.[11][12]

UV-Vis Absorption Profile

The UV-Vis absorption spectrum of 6-Tert-butyl-2,3-diphenylquinoxaline is characterized by distinct bands corresponding to specific electronic transitions within the molecule. Based on data from closely related analogs like 6-methyl-2,3-diphenylquinoxaline, two primary absorption regions are expected.[4][5]

-

High-Energy Band (π-π transition):* An intense absorption band is anticipated in the 245-255 nm range. This is attributed to the π-π* electronic transitions occurring within the extensive conjugated system of the diphenylquinoxaline core.[4][5]

-

Low-Energy Band (n-π transition):* A less intense band is expected at longer wavelengths, typically around 345-355 nm. This absorption corresponds to the n-π* transition, involving the non-bonding lone pair electrons on the nitrogen atoms of the pyrazine ring.[4][5]

Quantitative Absorption Data (Predicted)

The following table summarizes the expected absorption characteristics in a non-polar solvent like ethanol.

| Transition Type | Expected λmax (nm) | Description |

| π → π | ~250 nm | Intense absorption from the conjugated aromatic system.[4][5] |

| n → π | ~350 nm | Weaker absorption from nitrogen lone-pair electrons.[4][5] |

Influence of Solvent Polarity

Solvent polarity can induce shifts in the absorption maxima. For quinoxaline derivatives, a slight hypsochromic (blue) shift in the low-energy absorption bands can be observed when moving from an aprotic solvent to a more polar, protic environment.[11] This is often due to the stabilization of the ground state through hydrogen bonding with the nitrogen lone pairs, which increases the energy required for the n-π* transition.

Fluorescence Emission Profile

Quinoxaline derivatives are effective fluorophores, and 6-Tert-butyl-2,3-diphenylquinoxaline is expected to exhibit significant luminescence.[7] Following excitation into its absorption bands (typically the lower-energy n-π* band), the molecule emits light as it relaxes back to the ground state.

The emission spectrum is often a mirror image of the lowest energy absorption band.[13] For a related compound, 2,3-diphenylquinoxalin-6-vinyl benzaldehyde, excitation at 348 nm results in a bluish-green emission with a maximum around 454 nm.[4][5] A similar emission profile is anticipated for the title compound.

Quantitative Emission Data (Predicted)

| Parameter | Expected Value | Description |

| Excitation Wavelength (λex) | ~350 nm | Corresponds to the n-π* absorption maximum.[4] |

| Emission Wavelength (λem) | ~450 - 460 nm | Expected bluish-green fluorescence.[4] |

| Stokes Shift (λem - λex) | ~100 - 110 nm | Represents the energy loss prior to emission.[10] |

The Stokes Shift and Solvent Effects

The Stokes shift arises from non-radiative energy loss as the excited molecule and its surrounding solvent shell relax to a more stable configuration before fluorescence occurs.[12] Increasing solvent polarity often leads to a more significant stabilization of the excited state dipole moment compared to the ground state.[10] This increased stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission peak to longer wavelengths.[12]

Experimental Protocols

To ensure scientific integrity, the following protocols describe self-validating systems for acquiring high-quality spectral data.

Protocol: UV-Vis Absorption Spectroscopy

This procedure outlines the steps for measuring the absorbance of 6-Tert-butyl-2,3-diphenylquinoxaline in solution.[14][15]

Causality: The goal is to measure how much light the sample absorbs at each wavelength. A dual-beam spectrophotometer is ideal, as it simultaneously measures the light intensity passing through a reference (solvent only) and the sample, providing a corrected absorbance value.[16] Quartz cuvettes are essential as they are transparent in the UV region, unlike glass or plastic.[17]

Methodology:

-

Instrument Initialization: Power on the UV-Vis spectrophotometer and allow the lamps to stabilize (typically 15-20 minutes).

-

Sample Preparation:

-

Prepare a stock solution of 6-Tert-butyl-2,3-diphenylquinoxaline in a suitable UV-grade solvent (e.g., ethanol, DMSO) of known concentration (e.g., 1 x 10⁻⁵ M).[11] Ensure the compound is fully dissolved.[17]

-

Fill a 1 cm path length quartz cuvette approximately 3/4 full with the pure solvent to serve as the blank.

-

Fill a second matched quartz cuvette with the sample solution.

-

-

Baseline Correction:

-

Place the cuvette containing the pure solvent in both the sample and reference holders.

-

Run a baseline correction across the desired wavelength range (e.g., 200-800 nm).[15] This step electronically subtracts any absorbance from the solvent and the cuvettes themselves.

-

-

Sample Measurement:

-

Remove the cuvette from the sample holder and replace it with the cuvette containing the sample solution. Ensure the cuvette's transparent sides are clean and oriented correctly in the light path.[18]

-

Initiate the scan. The instrument will record the absorbance as a function of wavelength.

-

-

Data Processing:

-

Save the resulting spectrum.

-

Identify the wavelength of maximum absorbance (λmax) for each peak.[18]

-

Diagram: UV-Vis Spectroscopy Workflow

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Protocol: Fluorescence Emission Spectroscopy

This procedure details the steps for measuring the fluorescence emission spectrum.[13][19]

Causality: The objective is to excite the sample at a specific wavelength and measure the intensity of the light it emits at longer wavelengths. Key instrument settings like excitation/emission slit widths control the spectral resolution and signal intensity. A dilute sample is used to avoid inner filter effects where emitted light is re-absorbed by other sample molecules.

Methodology:

-

Instrument Initialization: Power on the spectrofluorometer and allow the xenon arc lamp to stabilize.

-

Sample Preparation:

-

Use a dilute solution (absorbance at λex should be < 0.1 to avoid inner filter effects) prepared in a suitable fluorescence-grade solvent.

-

Transfer the solution to a 4-sided transparent quartz cuvette.

-

-

Instrument Setup:

-

Open the instrument control software.[20]

-

Set the excitation wavelength (λex) to the maximum of the low-energy absorption band (e.g., 350 nm).[19]

-

Define the emission scan range. This should start just above the excitation wavelength and extend to cover the expected emission (e.g., 370-700 nm).

-

Set the excitation and emission slit widths (bandpass). A common starting point is 2-5 nm for both.[13] Narrower slits provide better resolution but lower signal.

-

-

Blank Subtraction:

-

First, run a scan of a cuvette containing only the pure solvent.

-

Save this spectrum. It will be used to subtract background signals, including Raman scattering from the solvent.[13]

-

-

Sample Measurement:

-

Replace the blank cuvette with the sample cuvette.

-

Initiate the emission scan.

-

-

Data Processing:

-

Subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum emission intensity (λem).

-

Diagram: Fluorescence Spectroscopy Workflow

Caption: Standard workflow for acquiring a fluorescence emission spectrum.

Conclusion

6-Tert-butyl-2,3-diphenylquinoxaline possesses distinct photophysical properties characterized by strong UV absorption and significant fluorescence in the visible region. Its π-π* and n-π* transitions give rise to a structured absorption spectrum, while its emission profile is sensitive to the surrounding solvent environment. The detailed protocols provided in this guide offer a robust framework for the empirical characterization of this and related quinoxaline derivatives, enabling further research into their promising applications in materials science and beyond.

References

- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC. (n.d.). National Center for Biotechnology Information.

- Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. (2014, March 18). University of California, Santa Cruz.

- ExperimentFluorescenceSpectroscopy. (2025, October 8). Emerald Cloud Lab.

- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). University of Texas at El Paso.

- Laboratory 1 – UV-Vis Spectrophotometry. (n.d.). University of Houston Open Educational Resources.

- Video: UV-Vis Spectroscopy of Dyes - Procedure. (2020, March 26). JoVE.

- UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo.

- Sample Preparation for UV-Vis Spectroscopy. (n.d.). Ossila.

- Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2- b)benzo(g)quinoxaline. (2015). ResearchGate.

- Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. (2023, March 23). MDPI.

- Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. (n.d.). NIST Technical Series Publications.

- FluSpec: A Simulated Experiment in Fluorescence Spectroscopy. (2014, June 3). ACS Publications.

- Fluorescence Spectroscopy and Microscopy: Methods and Protocols. (2025, August 10). ResearchGate.

- Solvent Impact on Fluorescence and UV-Vis Spectra. (2025, November 4). University of Kufa.

- Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017, March 15). Symbiosis.

- (A) UV‐Vis absorption and (B) emission spectra of the three quinoxaline‐based compounds... (n.d.). ResearchGate.

- Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific.

- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (2014, August 15). IJISET.

- Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2015, August 14). ResearchGate.

- SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)... (2025, August 7). ResearchGate.

- Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017, March 15). viXra.org.

- Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. (n.d.). ResearchGate.

- In-Depth Technical Guide: 6-Nitro-2,3-diphenylquinoxaline. (n.d.). Benchchem.

- CAS 1684-14-6: 2,3-Diphenylquinoxaline. (n.d.). CymitQuimica.

- The effect of molecular configuration and donor on the photophysical properties of 2-phenylfuro[2,3-b]quinoxaline based emitters. (n.d.). New Journal of Chemistry (RSC Publishing).

- Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (2025, August 20). PubMed.

- Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. (n.d.). PubMed.

- UV-vis absorption data of 6,8-di-tert-butyl-2-(arylamino)-3H-... (n.d.). ResearchGate.

Sources

- 1. ijiset.com [ijiset.com]

- 2. benchchem.com [benchchem.com]